2,2'-Binaphthalene, 1,1',6,6',7,7'-hexamethoxy-3,3'-dimethyl-5,5'-bis(1-methylethyl)-
Overview
Description
2,2’-Binaphthalene, 1,1’,6,6’,7,7’-hexamethoxy-3,3’-dimethyl-5,5’-bis(1-methylethyl)- is a complex organic compound belonging to the binaphthalene family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Binaphthalene, 1,1’,6,6’,7,7’-hexamethoxy-3,3’-dimethyl-5,5’-bis(1-methylethyl)- can be achieved through several synthetic routes. One common method involves the use of (S)-Gossypol (acetic acid) as a starting material . The reaction conditions typically include the use of specific catalysts and solvents to facilitate the formation of the desired product. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2,2’-Binaphthalene, 1,1’,6,6’,7,7’-hexamethoxy-3,3’-dimethyl-5,5’-bis(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.
Substitution: The methoxy and isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, including temperature, solvent, and catalyst selection.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups, which can be further utilized in various applications.
Scientific Research Applications
2,2’-Binaphthalene, 1,1’,6,6’,7,7’-hexamethoxy-3,3’-dimethyl-5,5’-bis(1-methylethyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2’-Binaphthalene, 1,1’,6,6’,7,7’-hexamethoxy-3,3’-dimethyl-5,5’-bis(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Binaphthalene, 1,1’,2,2’,3,3’,4,4’-octahydro-
- (S)-(-)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene
- 5,5’-Dimethoxy-3,3’,7,7’-tetramethyl-2,2’-binaphthalene-1,1’,4,4’-tetrone
Uniqueness
The uniqueness of 2,2’-Binaphthalene, 1,1’,6,6’,7,7’-hexamethoxy-3,3’-dimethyl-5,5’-bis(1-methylethyl)- lies in its specific structural features, such as the presence of multiple methoxy groups and isopropyl substituents
Properties
IUPAC Name |
1,6,7-trimethoxy-3-methyl-5-propan-2-yl-2-(1,6,7-trimethoxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)naphthalene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H42O6/c1-17(2)27-21-13-19(5)29(31(37-9)23(21)15-25(35-7)33(27)39-11)30-20(6)14-22-24(32(30)38-10)16-26(36-8)34(40-12)28(22)18(3)4/h13-18H,1-12H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUBHJXUFSDNKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C=C2C(=C1C3=C(C4=CC(=C(C(=C4C=C3C)C(C)C)OC)OC)OC)OC)OC)OC)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H42O6 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20285039 | |
Record name | NSC40279 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20285039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.7 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7144-61-8 | |
Record name | NSC40279 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40279 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC40279 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20285039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.